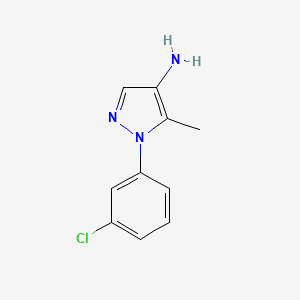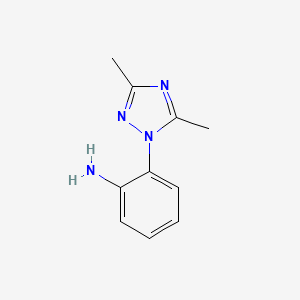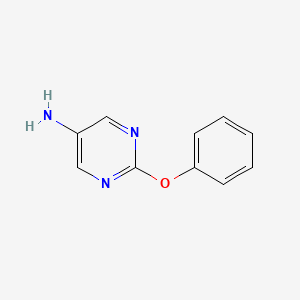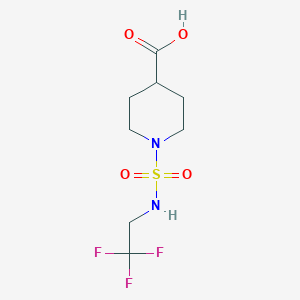
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide (DMPPS) is a sulfonamide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrases and Acetylcholinesterase : Compounds similar to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide have been studied for their inhibitory potency against human carbonic anhydrases (CA) and acetylcholinesterase (AChE) enzymes. They also show low cytotoxicity, indicating potential as therapeutic agents (Ozmen Ozgun et al., 2019).
Synthesis and Characterization of Novel Compounds : Research includes developing new sulfonamide derivatives with specific biological activities. These derivatives are valuable in studying various biochemical processes, particularly as inhibitors of human carbonic anhydrases, essential enzymes in many physiological functions (Komshina et al., 2020).
DNA Binding and Cytotoxicity Studies : Studies focus on the synthesis of new compounds from 3,5-dimethyl pyrazole, exploring their interactions with DNA through molecular docking and absorption spectroscopy. These compounds are also examined for their cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research (Reddy et al., 2017).
Development of Cyclooxygenase-2 Inhibitors : Sulfonamide-containing pyrazole derivatives have been evaluated for their effectiveness in inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain. Such research is crucial for developing new therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial and Antioxidant Activities : Certain pyrazole-based sulfonamide derivatives have been synthesized and tested for their in vitro antimicrobial activities against bacterial and fungal strains, as well as for their antioxidant properties. This highlights their potential in developing new antimicrobial and antioxidant agents (Badgujar et al., 2018).
Structural Studies and Supramolecular Networks : Research has been conducted on the treatment of pyrazole sulfoxide and sulfone ligands with palladium chloride, leading to the formation of monomeric and dimeric complexes. These studies are significant in understanding the ligands' structural effects on topology and interpenetration in supramolecular networks (León et al., 2013).
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBBZMMEXIGBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)



![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)





![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)


![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)